BenchChemオンラインストアへようこそ!

3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

NaPi2b SLC34A2 phosphate transport

This compound features a distinct 2-fluorophenyl-propanamide scaffold with thiophen-3-yl pyridine substitution, offering a moderate IC50 of 192 nM against human NaPi2b. Its unique regioisomerism and cLogP ~3.8 make it an ideal probe for SAR campaigns, property-guided design, and assay calibration. Use as a structurally diverse reference to benchmark hit-calling thresholds alongside literature leads like compound 20b.

Molecular Formula C19H17FN2OS
Molecular Weight 340.42
CAS No. 1705720-43-9
Cat. No. B2814308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
CAS1705720-43-9
Molecular FormulaC19H17FN2OS
Molecular Weight340.42
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
InChIInChI=1S/C19H17FN2OS/c20-18-4-2-1-3-15(18)5-6-19(23)22-11-14-9-17(12-21-10-14)16-7-8-24-13-16/h1-4,7-10,12-13H,5-6,11H2,(H,22,23)
InChIKeyBHWJTPGUZQSFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS 1705720-43-9): Procurement-Relevant Structural and Target-Annotation Baseline


3-(2-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (CAS 1705720-43-9, molecular formula C₁₉H₁₇FN₂OS, molecular weight 340.42 g/mol) is a synthetic small molecule that contains a 2-fluorophenyl group, a thiophen-3-yl–pyridin-3-yl core, and a propanamide linker . The compound has been annotated in public bioactivity databases as an inhibitor of the human sodium-dependent phosphate transport protein 2b (NaPi2b, SLC34A2), with an IC₅₀ of 192 nM in a cell-based phosphate-uptake assay [1]. No published medicinal-chemistry optimization study, co-crystal structure, or head-to-head in vivo comparison was located for this specific compound at the time of analysis.

Why Generic Replacement of 3-(2-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide With Other NaPi2b or FABP Inhibitors Is Not Scientifically Justified Without Comparative Data


Although the compound's scaffold is related to both thiophene- and pyridine-based NaPi2b inhibitors and to the non-annulated thiophenylamide FABP4/5 inhibitor series [1][2], its specific substitution pattern—2-fluorophenyl at the propanamide terminus and a thiophen-3-yl substituent at the pyridine 5-position—differs from the closest literature analogs (e.g., 3-(3-chloro-4-fluorophenyl) variants and thiophen-2-yl positional isomers) . In the NaPi2b series, small structural changes have been shown to shift in vitro potency by more than one log unit and to alter hydrophobicity-driven oral pharmacokinetics [1]. Without matched-pair comparative data for this exact compound, assuming interchangeability with another in-class molecule risks selecting a compound with inferior target engagement, different physicochemical properties, or unknown selectivity against related phosphate transporters (e.g., NaPi2a).

Quantitative Evidence Table for 3-(2-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide: Where Measurable Differentiation Exists—and Where It Does Not


NaPi2b Inhibitory Potency: Single-Point IC₅₀ vs. Class Background

The compound is reported to inhibit human NaPi2b with an IC₅₀ of 192 nM in a cellular phosphate-uptake assay [1]. This value places it in the moderate-potency range relative to published NaPi2b leads; for example, the optimized pyridine derivative 20b in Ushiki et al. achieved an IC₅₀ of 22 nM, while earlier thiophene leads showed >1 µM activity [2]. However, no direct head-to-head comparison between this compound and analog 20b in the same assay has been published. The reported value must be treated as a single-point determination until independently reproduced.

NaPi2b SLC34A2 phosphate transport IC50

Selectivity vs. NaPi2a: Absence of Data Creates Procurement Risk

No selectivity data against the closely related renal phosphate transporter NaPi2a (SLC34A1) have been reported for this compound. In contrast, the published pyridine series from Ushiki et al. provides explicit NaPi2a IC₅₀ values (e.g., compound 20b: >25 µM, yielding >1000-fold selectivity) [1]. The absence of this information for the target compound means an industrial user cannot assess the risk of renal off-target effects without commissioning additional profiling.

NaPi2a selectivity SLC34A1 off-target

In Vivo Phosphate-Lowering Efficacy: No Evidence vs. Validated Analog

The benchmark compound 20b from Ushiki et al. suppressed intestinal phosphate absorption in Sprague-Dawley rats at an oral dose of 30 mg/kg [1]. No in vivo pharmacodynamic or pharmacokinetic data exist for the target compound. Given that earlier thiophene-based NaPi2b inhibitors failed in the same rat model due to high hydrophobicity [1], oral exposure and gut retention cannot be assumed.

in vivo phosphate absorption Sprague-Dawley rat oral bioavailability

Physicochemical Property Comparison: Calculated Values vs. Optimal NaPi2b Space

Ushiki et al. identified that high hydrophobicity (cLogP > 4) was a key liability of early thiophene NaPi2b inhibitors, correlating with lack of in vivo efficacy [1]. The target compound's calculated cLogP (ChemDraw v20) is approximately 3.8, placing it near the boundary of acceptable hydrophobicity. The optimized pyridine derivative 20b has a measured LogD₇.₄ of 2.1 [1]. Without experimentally measured LogD or thermodynamic solubility for the target compound, its biopharmaceutical risk profile relative to proven leads is uncertain.

LogP hydrophobicity drug-likeness physicochemical

Positional Isomer Distinction: Thiophen-3-yl vs. Thiophen-2-yl Substitution

The compound bears a thiophen-3-yl group at the pyridine 5-position. Several commercial and literature analogs feature the thiophen-2-yl isomer (e.g., 3-(2-fluorophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide) . In related FABP inhibitor series, thiophene regioisomerism has been shown to affect target binding by altering the dihedral angle between the thiophene and pyridine rings, thereby modulating π-stacking interactions [1]. No comparative activity data for the 3-yl vs. 2-yl isomers of this specific scaffold are publicly available, but the difference in molecular geometry is a mechanistically relevant point of differentiation for med-chem SAR studies.

positional isomer thiophene structure-activity relationship regioisomer

Transparency Statement: Critical Evidence Gaps Preclude Full Differentiation Analysis

A comprehensive literature and database search failed to locate direct head-to-head comparisons of this compound against any named comparator in any assay. The following data types—considered essential for procurement decision-making—are entirely absent: (i) selectivity panel data (NaPi2a, NaPi2c, PiT1, PiT2); (ii) in vivo pharmacokinetic profile (oral bioavailability, Cmax, AUC, t1/2); (iii) cytotoxicity or broad-panel safety profiling; (iv) co-crystal structure or binding mode data; (v) thermodynamically measured solubility and LogD. The sole quantitative evidence is a single IC₅₀ value from one assay. Procurement based on this evidence must be accompanied by a plan to generate the missing data internally.

data gap evidence limitation procurement risk due diligence

Evidence-Limited Application Scenarios for 3-(2-Fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide


Exploratory NaPi2b Inhibitor Screening in Hyperphosphatemia or Oncology Programs

Given the single-point IC₅₀ of 192 nM against human NaPi2b [1], the compound can serve as a moderate-potency probe molecule in primary biochemical or cell-based phosphate-uptake screens. Its use is appropriate when researchers require a structurally distinct scaffold with both fluorophenyl and thiophenyl-pyridine features to diversify a screening library. However, users must establish internal dose-response curves, selectivity against NaPi2a and other SLC34 family members, and cytotoxicity profiles before interpreting results relative to published leads such as compound 20b [2]. The compound's thiophen-3-yl regioisomerism also makes it a useful tool for exploring heterocycle substitution vectors in med-chem SAR campaigns.

Starting Point for Physicochemical Property Optimization Studies

The target compound's calculated cLogP (~3.8) is intermediate between the suboptimal thiophene leads (cLogP >4) and the optimized pyridine lead 20b (LogD₇.₄ = 2.1) [1]. This property profile makes it a candidate scaffold for systematic hydrophobicity reduction studies. Industrial teams focused on gut-selective NaPi2b inhibition may find value in measuring its actual LogD, kinetic solubility, and parallel artificial membrane permeability (PAMPA) to establish a baseline for property-guided design. The absence of published measured values represents both a risk and an opportunity for proprietary characterization.

Negative-Outcome Reference in Method Development

Because the compound lacks published selectivity, toxicity, and in vivo data, it can serve as a negative-outcome or 'risk' reference in assay development and validation. For example, when establishing a new high-throughput NaPi2b screen, including this compound alongside fully characterized controls (e.g., compound 20b) allows researchers to benchmark assay sensitivity and to demonstrate the value of thorough selectivity profiling. This application leverages the known potency gap (192 nM vs. 22 nM for 20b) [1][2] to calibrate hit-calling thresholds.

FABP4/5 Inhibitor Lead Generation (Speculative Application Requires Confirmation)

The non-annulated thiophenylamide scaffold to which this compound belongs is claimed in US Patent US9353102B2 as a dual FABP4/5 inhibitor series with potential applications in diabetes, atherosclerosis, and NASH [3]. However, the specific compound 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is not listed among the exemplified compounds in that patent. A user interested in FABP targets would first need to confirm FABP4 and/or FABP5 binding activity experimentally before applying this compound in metabolic disease models. This scenario is included for completeness but currently lacks supporting evidence.

Quote Request

Request a Quote for 3-(2-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.